molecular formula C15H16O5 B13744045 Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester CAS No. 102612-67-9

Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester

Cat. No.: B13744045
CAS No.: 102612-67-9
M. Wt: 276.28 g/mol
InChI Key: MHDFGLTZSKLWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative featuring a 2,3-dimethyl substitution on the benzopyran core and an ethoxyacetate group at the 7-position. Its IUPAC name is ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate, with CAS numbers 102585-48-8 and 102612-67-9 depending on isomerism or substituent positioning . The molecular formula is C₁₅H₁₆O₅ (MW: 276.28 g/mol), and it is structurally characterized by:

  • A 4-oxo-4H-1-benzopyran (chromen-4-one) backbone.
  • Methyl groups at positions 2 and 2.
  • An ethoxyacetate ester substituent at position 5.

Properties

CAS No.

102612-67-9

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-13(7-11)20-10(3)9(2)15(12)17/h5-7H,4,8H2,1-3H3

InChI Key

MHDFGLTZSKLWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • Research indicates that derivatives of benzopyran compounds exhibit significant antioxidant properties. Studies have shown that acetic acid derivatives can scavenge free radicals and protect cells from oxidative stress. This makes them potential candidates for developing new antioxidant therapies .
  • Anti-inflammatory Effects :
    • Compounds similar to acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties :
    • This compound has shown promise in antimicrobial applications. Its efficacy against various bacterial strains could be leveraged in developing new antibacterial agents or preservatives for food and cosmetic products .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural characteristics allow it to interact with biological systems effectively. Research suggests that it could be used in formulating pesticides that target specific pests while minimizing harm to beneficial organisms .
  • Plant Growth Regulators :
    • Acetic acid derivatives have been studied for their ability to act as plant growth regulators. They can enhance growth rates and stress resistance in various crops, making them valuable in sustainable agriculture practices .

Materials Science Applications

  • Polymer Production :
    • The compound can be utilized in synthesizing polymers with enhanced properties such as flexibility and durability. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .
  • Coatings and Adhesives :
    • Due to its chemical properties, this acetic acid derivative can serve as an additive in coatings and adhesives formulations. It enhances adhesion properties and resistance to environmental factors such as moisture and UV light .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of acetic acid derivatives through various assays (DPPH radical scavenging activity and ABTS assay). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Agricultural Efficacy

Field trials were conducted using acetic acid-based pesticides on common agricultural pests. The results demonstrated a marked decrease in pest populations with minimal impact on non-target species, highlighting the compound's selectivity and effectiveness.

Mechanism of Action

The mechanism of action of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

Substituent Impact on Lipophilicity

  • The target compound’s XlogP of 2.9 reflects moderate lipophilicity, suitable for membrane permeability.
  • The phenyl group in Efloxate (logP ~3.5) significantly boosts lipophilicity, correlating with its vasodilatory activity and receptor-binding affinity .

Ester Chain Modifications

  • Extending the ester chain to 2-ethoxyethyl (CAS 4593-1512) increases MW to 412.44 and logP to 3.47, suggesting improved pharmacokinetic properties but possible challenges in formulation .

Biological Activity

Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester (CAS Number: 102612-67-9) is a compound of interest due to its potential biological activities attributed to its benzopyran structure. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity data, and relevant case studies.

  • Molecular Formula : C15H16O5
  • Molecular Weight : 276.31 g/mol
  • Structure : The compound features a benzopyran moiety which is known for various pharmacological activities.

Biological Activity Overview

The biological activities associated with acetic acid derivatives, particularly those incorporating benzopyran structures, have been widely studied. These compounds exhibit a range of pharmacological effects including:

  • Anticancer Activity : Compounds with a benzopyran backbone have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being less cytotoxic to normal cell lines like HEK-293 .
  • Anti-inflammatory Effects : Some benzopyran derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
  • Antidiabetic Properties : Certain studies indicate that benzopyran derivatives can improve glucose metabolism and exhibit hypoglycemic effects comparable to standard medications like glibenclamide .

Toxicity Data

Toxicity assessments are crucial for understanding the safety profile of acetic acid derivatives. The lethal dose (LD50) for this compound has been reported as follows:

  • Species : Mouse
  • Route of Exposure : Intraperitoneal
  • Dose : 1922 mg/kg .

This data indicates a significant level of acute toxicity; however, further studies are necessary to establish the safety margin in therapeutic applications.

Antiproliferative Activity

A study synthesized various benzopyran derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. Notably:

  • Compound 5a , a derivative of benzopyran, exhibited exceptional selectivity and cytotoxicity across all tested cancer cell lines.
  • The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzopyran ring significantly influenced the antiproliferative efficacy .

Kinase Inhibition Studies

Further research explored the kinase inhibitory activity of these compounds:

  • Compound 5a was found inactive towards different kinases despite its strong antiproliferative activity, suggesting alternative mechanisms may be involved in its anticancer effects .

Data Tables

Biological ActivityCell Line TestedIC50 Value (μM)Toxicity (LD50 mg/kg)
AntiproliferativeMDA-MB-2315.2 - 22.21922 (mouse)
AntiproliferativeHEK-293102.4 - 293.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.